CP-331684

β3-adrenergic receptor pharmacology drug discovery obesity research

CP-331684 is the optimal β3-AR agonist for target engagement assays requiring complete receptor occupancy at sub-nanomolar concentrations (EC50 0.062 nM). Its high aqueous solubility (2.5 mg/mL) simplifies concentrated stock preparation, while the fully characterized BCS Class 3 profile and regional colonic absorption data (27% RBA) make it an ideal model compound for permeability-limited formulation development. Sourced from the original Pfizer chemotype, it provides a defined benchmark for medicinal chemistry and in vivo metabolic studies. Choose CP-331684 to eliminate the variability of lower-potency comparators.

Molecular Formula C17H21N3O4
Molecular Weight 331.4 g/mol
CAS No. 207922-70-1
Cat. No. B1669485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-331684
CAS207922-70-1
SynonymsCP-331684;  CP331684;  CP 331684;  UNII-9EY0MGZ7F8.
Molecular FormulaC17H21N3O4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)OCCNCC(C2=CN=C(C=C2)N)O
InChIInChI=1S/C17H21N3O4/c18-16-6-3-13(10-20-16)15(21)11-19-7-8-24-14-4-1-12(2-5-14)9-17(22)23/h1-6,10,15,19,21H,7-9,11H2,(H2,18,20)(H,22,23)/t15-/m0/s1
InChIKeyGZJZZQHTBTUBEL-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP-331684 (CAS 207922-70-1): A Pfizer-Originated, Orally Active β3-Adrenergic Receptor Agonist for Metabolic Research


CP-331684 (CAS 207922-70-1) is a small-molecule β3-adrenergic receptor (β3-AR) agonist originated by Pfizer [1]. It functions as a selective, orally active activator of the human β3-AR and was advanced into clinical investigation for obesity and type 2 diabetes [2]. The compound is assigned Biopharmaceutics Classification System (BCS) Class 3 (high solubility, low permeability), a profile that directly dictates its formulation requirements and regional absorption characteristics in the gastrointestinal tract [3].

Why Substituting CP-331684 with a Generic β3-AR Agonist Introduces Quantifiable Scientific Risk


β3-adrenergic receptor agonists are not functionally interchangeable. CP-331684 exhibits a unique constellation of properties — sub-nanomolar human β3-AR potency (EC50 0.062 nM) combined with documented high aqueous solubility (2.5 mg/mL, pH 6.5) and BCS Class 3 behavior [REFS-1, REFS-2]. In contrast, widely used β3-AR tool compounds such as CL-316243 (EC50 3 nM) and mirabegron (EC50 22.4 nM) differ by 48-fold and 361-fold in human β3-AR potency, respectively [REFS-3, REFS-4]. Beyond receptor pharmacology, the compound's distinct regional gastrointestinal absorption profile — with only 27% relative bioavailability from the ascending colon versus 100% orally — imposes non-trivial formulation constraints that a procurement decision based on receptor target alone would overlook [3].

Quantitative Differentiation of CP-331684 from Closest β3-AR Agonist Comparators


Human β3-Adrenergic Receptor Potency Comparison: CP-331684 vs. CL-316243 and Mirabegron

CP-331684 demonstrates substantially higher potency at the human β3-adrenergic receptor than two widely used β3-AR agonist comparators. The optically active (R)-enantiomer of CP-331684 was identified as the most potent and selective human β3-AR agonist within its chemical series, exhibiting an EC50 of 0.062 nM [1]. This represents a 48-fold greater potency than CL-316243 (EC50 3 nM) and a 361-fold greater potency than mirabegron (EC50 22.4 nM) at the same target [REFS-2, REFS-3]. These potency values were determined in functional assays using recombinant human β3-AR expressed in heterologous cell systems — CHO cells for CL-316243 and mirabegron, and a human β3-AR assay for CP-331684 as described in the primary computational pharmacology study [1]. At these potency levels, CP-331684 enables receptor occupancy studies at substantially lower compound concentrations, reducing the risk of off-target engagement at β1- and β2-adrenergic receptors, a known limitation of less potent β3-AR agonists [2].

β3-adrenergic receptor pharmacology drug discovery obesity research

Human Colonic Absorption Performance: CP-331684 Demonstrates Site-Dependent Bioavailability

In a controlled human gastrointestinal intubation study, CP-331684 exhibited markedly site-dependent absorption. Following oral administration of a 200 mg solution dose to healthy male subjects (n = 6), CP-331684 achieved a Cmax of 0.380 µg/mL, Tmax of 2.8 h, and AUCinf of 2.00 µg·h/mL, with relative bioavailability (RBA) normalized to 100% [1]. When the same dose was infused directly into the ileal–caecal junction (ICJ), systemic exposure was maintained (AUCinf 2.15 µg·h/mL; RBA 145%), demonstrating excellent small intestinal absorption. However, direct ascending colon (AC) administration resulted in a sharply reduced Cmax of 0.060 µg/mL, Tmax of 0.6 h, AUCinf of 0.420 µg·h/mL, and RBA of only 27% [1]. This site-dependent absorption profile contrasts with the high-permeability β3-AR agonist comparator CP-409,092 (a GABAA partial agonist used in the same intubation study), which maintained substantially higher colonic bioavailability (RBA 126% from AC) [1]. The clinical gall bladder/colonic motility study further corroborated this profile, demonstrating that orally administered CP-331684 produced measurable gastrointestinal smooth muscle effects distinguishable from both dicyclomine and placebo [2].

gastrointestinal absorption controlled release formulation biopharmaceutics

Biopharmaceutics Classification and Biopharmaceutical Properties: CP-331684 vs. Library of Intubation-Tested Compounds

CP-331684 is classified as BCS Class 3 (high solubility, low permeability) based on systematic profiling alongside a panel of eight pharmaceutical compounds evaluated in the Pfizer intubation program [1]. Its biopharmaceutical properties are: molecular weight 331 Da, aqueous thermodynamic solubility 2.5 mg/mL (pH 6.5, room temperature), log P −2.2 (octanol/pH 7 water), pKa values of 3.9, 5.5, and 8.1, and an absorption rate constant (ka) of 0.006 ± 0.017 min⁻¹ [2]. This biopharmaceutical profile is confirmed by an independent dog colonoscopy validation study, which classified CP-331684 (alongside azithromycin and atenolol) as Class 3 HS/LP (high solubility/low permeability), in contrast to the BCS Class 1 HS/HP compounds aminophylline, propranolol, and CP-409,092 [3]. The low permeability classification is operationally significant: the dog colon model demonstrated that relative colonic bioavailability for Class 3 compounds correlates with the rank order 'high solubility, high permeability > high solubility, low permeability' [3]. CP-331684's position in the low-permeability tier directly impacts procurement decisions for studies requiring sustained systemic exposure, particularly when compared with BCS Class 1 β3-AR tool compounds that do not share this absorption liability.

BCS classification drug permeability formulation development

Structural Determinant of β3-Selectivity: Carboxylic Acid Moiety Differentiates CP-331684 from Non-Acidic β3-AR Agonists

CP-331684 incorporates a terminal carboxylic acid moiety appended to the phenethanolamine core via an ethoxy linker — a structural feature identified as critical for functional selectivity for β3-AR over β1- and β2-adrenergic receptors [1]. In the structural analysis of β-AR subtype selectivity by Roy and Saxena (2011), CP-331684 was computationally modeled alongside a panel of representative β3-agonists (KUL7211, BMS187257, L796568) and antagonists, with the carboxylic acid group forming specific hydrogen-bond interactions within the β3-AR binding pocket that are sterically inaccessible in β1- and β2-AR subtypes [2]. This structural selectivity mechanism is consistent with broader SAR findings across the β3-AR agonist field: in an independent medicinal chemistry program at Merck, heterobiaryl carboxylic acid-containing β3-AR agonists demonstrated that the carboxylic acid moiety is essential for maintaining functional selectivity, and replacement with acylsulfonamide or sulfonylurea isosteres substantially altered the selectivity profile [3]. CP-331684 therefore represents a specific chemotype — the pyridyl-ethanolamine carboxylic acid series — that is structurally and pharmacologically distinct from non-acidic β3-AR agonists such as mirabegron (which contains a thiazole carboxamide moiety instead of a carboxylic acid) [4].

structure-activity relationship β3-selectivity medicinal chemistry

Recommended Research and Industrial Procurement Applications for CP-331684


High-Sensitivity In Vitro Pharmacology: β3-AR Occupancy and Signaling Studies Requiring Sub-Nanomolar Potency

CP-331684 is the optimal β3-AR agonist for target engagement assays conducted at low nanomolar to sub-nanomolar concentrations, where its EC50 of 0.062 nM [1] enables complete receptor occupancy at concentrations where comparators such as CL-316243 (EC50 3 nM) or mirabegron (EC50 22.4 nM) would produce only fractional activation. This property is particularly critical for β-arrestin recruitment assays, cAMP accumulation dose-response studies in recombinant systems, and experiments requiring clear separation between β3-AR-mediated and β1-/β2-AR-mediated signals. The compound's high aqueous solubility (2.5 mg/mL) also simplifies preparation of concentrated stock solutions for in vitro assay formats [2].

Controlled-Release Formulation Feasibility Assessment: BCS Class 3 Model Compound with Site-Dependent Absorption

CP-331684's well-characterized BCS Class 3 (high solubility, low permeability) profile [1], combined with its fully documented human regional absorption data (27% RBA from ascending colon) [2], makes it an ideal model compound for evaluating permeability-limited controlled-release formulation strategies. Pharmaceutical development teams can use CP-331684 to benchmark in vitro-in vivo correlation (IVIVC) models for BCS Class 3 compounds, assess colonic absorption enhancers, or validate predictive dissolution methodologies. The comprehensive human intubation dataset eliminates the need for de novo clinical absorption studies when establishing a Class 3 compound development workflow [2].

In Vivo Target Validation for Obesity and Metabolic Disease Models Using a Pfizer-Origin β3-AR Agonist

As a Pfizer-originated β3-AR agonist that advanced to clinical investigation [1], CP-331684 provides a well-documented pharmacological tool for in vivo obesity and type 2 diabetes target validation studies. The compound's oral activity is confirmed by human pharmacokinetic data showing measurable systemic exposure following oral administration (Cmax 0.380 µg/mL, AUCinf 2.00 µg·h/mL at 200 mg dose) [2]. Its mechanism of β3-AR-mediated lipolysis and energy expenditure stimulation has been referenced across multiple patent families as a standard for β3-AR agonist anti-obesity pharmacology [3]. Researchers can confidently cite the compound's established pharmacological pedigree when designing rodent or large-animal metabolic studies.

Medicinal Chemistry Benchmarking: Carboxylic Acid β3-AR Agonist Chemotype for SAR Exploration

CP-331684 serves as the reference standard for the carboxylic acid-containing β3-AR agonist chemotype, a distinct structural class from the thiazole carboxamide (mirabegron), sulfonamide (CL-316243), and aryloxypropanolamine (BRL-37344) classes [REFS-1, REFS-2]. Medicinal chemistry teams pursuing β3-AR agonist optimization can use CP-331684 as a benchmark for (i) the contribution of the carboxylic acid moiety to β3-over-β1/β2 selectivity, (ii) the impact of the (R)-hydroxyethyl stereocenter on potency as demonstrated by the enantioselectivity data from Roy & Saxena 2011, and (iii) the tolerance of the pyridyl-ethanolamine scaffold to structural modification [3]. The compound's synthetic route is publicly disclosed via the Pfizer patent literature (EP 0887079, EP 0938476), providing a defined starting point for analogue synthesis [4].

Quote Request

Request a Quote for CP-331684

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.